

# Environmental Fate and Mobility of Haloxyfop-P Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Haloxypop-P*

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## Introduction

**Haloxypop-P** is the herbicidally active R-enantiomer of haloxypop, a selective post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.[1][2][3] It is typically applied as an ester, such as **haloxypop-P**-methyl, which is rapidly hydrolyzed in the environment to the active form, **haloxypop-P** acid.[1][4][5] Understanding the environmental fate and mobility of **haloxypop-P** acid is crucial for assessing its potential environmental impact and ensuring its safe use. This guide provides an in-depth overview of the degradation, persistence, and mobility of **haloxypop-P** acid in various environmental compartments.

## Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. **Haloxypop-P** acid is a white crystalline solid.[6] Key properties of **Haloxypop-P**-methyl and **Haloxypop-P** acid are summarized below.

Property	Haloxypop-P-methyl	Haloxypop-P Acid	Reference(s)
IUPAC Name	methyl (2R)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate	(R)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionic acid	[1][7]
CAS Number	72619-32-0	95977-29-0	[4][8]
Molecular Formula	C16H13ClF3NO4	C15H11ClF3NO4	[4][8]
Molecular Weight	375.7 g/mol	361.7 g/mol	[4][8]
Water Solubility	9.08 mg/L at 25°C	43.3 mg/L	[4][6]
Vapor Pressure	$7.3 \times 10^{-7}$ Pa at 25°C	$<1.3 \times 10^{-7}$ mm Hg at 25°C	[4][6]
Log Kow (Octanol-Water Partition Coefficient)	4.0	4.2	[4][8]

## Environmental Fate

### Degradation in Soil

The degradation of **haloxypop-P** in soil is a critical process influencing its persistence and potential for off-site transport. The primary mechanism of dissipation is microbial degradation, following the rapid initial hydrolysis of the ester form.

1. Hydrolysis: **Haloxypop-P**-methyl is rapidly hydrolyzed to **haloxypop-P** acid in soil. This process is primarily chemical and occurs quickly, with a reported half-life of approximately 0.5 days in aerobic soil conditions.[4][8][9] The hydrolysis is so rapid that it occurs just as quickly in sterile soil as in fresh soil, indicating it is not a microbially mediated process.[9]

2. Aerobic Microbial Degradation: Following hydrolysis, **haloxypop-P** acid is degraded by soil microorganisms. Under aerobic conditions, the half-life of **haloxypop-P** acid typically ranges from 9 to 21 days.[9] However, in subsoils with low organic carbon content, the degradation is

slower, with half-lives of 28 and 129 days reported.[9] The degradation process involves the breakdown of the molecule, with studies showing mineralization of 6-33% of the applied dose over approximately 9 months.[9]

3. Anaerobic Degradation: Information on the anaerobic degradation of **haloxyfop-P** acid is less prevalent in the provided search results. However, general pesticide fate principles suggest that degradation under anaerobic conditions is typically slower than in aerobic environments.

4. Photolysis on Soil: Soil photolysis has a negligible effect on the degradation of haloxyfop residues compared to microbial metabolism.[9] Studies have shown that the degradation rates in dark controls and photolysis samples are similar, indicating that sunlight does not significantly contribute to its breakdown on the soil surface.[9]

#### Degradation Half-life of **Haloxfop-P** in Soil

Compound	Condition	Half-life (DT50)	Reference(s)
Haloxfop-P-methyl	Aerobic soil	~0.5 days	[4][8][9]
Haloxfop-P acid	Aerobic soil	9 - 21 days	[9]
Haloxfop-P acid	Aerobic subsoil (low organic carbon)	28 - 129 days	[9]
Haloxfop acid	Soil (general)	55 - 100 days	[6]

## Degradation in Aquatic Systems

1. Hydrolysis: Similar to soil, **haloxfop-P**-methyl rapidly hydrolyzes to **haloxfop-P** acid in water. The rate of hydrolysis is pH-dependent, being faster under alkaline conditions.[4] At a pH of 9, the half-life is a few hours, while it is 5 days at pH 7 and 33 days at pH 5.[6]

2. Aqueous Photolysis: Photodegradation can be a significant dissipation pathway for **haloxfop-P** acid in water.[4] Studies have shown that haloxfop-methyl is highly unstable when exposed to sunlight in various water types, with photodegradation percentages reaching up to 98%.[10][11] The half-lives for photodegradation in these studies were relatively short, ranging from 9.18 to 47.47 minutes.[11]

Degradation Half-life of **Haloxyfop-P** in Water

Compound	Condition	Half-life (DT50)	Reference(s)
Haloxyfop acid	Water (pH 5)	33 days	[6]
Haloxyfop acid	Water (pH 7)	5 days	[6]
Haloxyfop acid	Water (pH 9)	Few hours	[6]
Haloxyfop-P-methyl	Natural Waters (Sunlight)	9.18 - 47.47 minutes	[11]

## Mobility

The mobility of **haloxyfop-P** acid in the environment determines its potential to move from the application site to other areas, including groundwater.

## Adsorption and Desorption in Soil

The adsorption of **haloxyfop-P** acid to soil particles is a key factor controlling its mobility. The organic carbon-water partition coefficient (Koc) is a measure of this tendency. Herbicides with higher Koc values bind more strongly to soil and are less mobile.[12]

Studies have shown that the adsorption of haloxyfop is relatively low.[13] The linear partition coefficients (Kd) were found to range from 0 to 1.75 in one study.[13] Another study reported an average Kd value of 1.09 across 15 different soil and sediment samples.[13] Adsorption does not appear to be significantly influenced by organic carbon content, clay content, or pH.[13]

## Soil Adsorption Coefficients for Haloxyfop

Parameter	Value	Interpretation	Reference(s)
Kd	0 - 1.75	Low adsorption	[13]
Average Kd	1.09	Low adsorption	[13]
Koc	< 300	High potential for leaching	[14]

## Leaching Potential

Due to its relatively low adsorption to soil, **haloxyfop-P** acid has a moderate to high potential for leaching.[6] The GUS (Groundwater Ubiquity Score) leaching potential index is a tool used to estimate the likelihood of a pesticide reaching groundwater. While a specific GUS value for **Haloxifyfop-P** acid was not found in the provided results, its low Koc value suggests a higher leaching potential.[14] However, its moderate persistence in soil (half-life of 9-21 days) can mitigate this risk to some extent.[9]

## Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of pesticides are provided in guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

## Aerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and pathway of degradation of **Haloxifyfop-P** acid in soil under aerobic conditions.

Methodology:

- Soil Selection: At least four different soil types with varying textures, organic matter content, and pH are selected.[4] The soils should be representative of agricultural areas where the herbicide is used.[2]
- Test Substance: Radiolabeled ( $[^{14}\text{C}]$ ) **Haloxifyfop-P**-methyl is used to facilitate tracking of the parent compound and its degradation products.[6]
- Incubation: Fresh soil samples, adjusted to 40-60% of their maximum water-holding capacity, are treated with the  $[^{14}\text{C}]$ **Haloxifyfop-P**-methyl solution. The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that traps volatile compounds and  $\text{CO}_2$ . [4]
- Sampling: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[4]

- Extraction: Soil samples are extracted with an appropriate solvent system (e.g., acetonitrile/water or methanolic NaOH) to recover the parent compound and its metabolites. [9][15]
- Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.[15][16]
- Data Analysis: The dissipation half-life (DT50) of **Haloxyfop-P**-methyl and **Haloxyfop-P** acid is calculated using first-order kinetics. The formation and decline of major metabolites are also determined over time.

## Aqueous Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate and pathway of **Haloxyfop-P** acid photodegradation in an aqueous solution.

Methodology:

- Test Solution: A sterile aqueous buffer solution (e.g., pH 7) containing a known concentration of [<sup>14</sup>C]**Haloxyfop-P**-methyl is prepared.[9]
- Light Source: A light source, such as a xenon arc lamp with filters, that simulates natural sunlight (wavelengths >290 nm) is used.[9]
- Incubation: The test solution is placed in quartz tubes or flasks and exposed to the light source at a constant temperature (e.g., 25°C). Dark controls are run in parallel to account for non-photolytic degradation.[9]
- Sampling: Samples of the test solution are taken at various time intervals.
- Analysis: Samples are analyzed using HPLC with radiometric and UV detection to quantify the parent compound. LC-MS or GC-MS is used to identify major photoproducts.[9]
- Data Analysis: The photodegradation half-life of **Haloxyfop-P**-methyl is calculated.

## Soil Adsorption/Desorption Study (based on EPA OPPTS 835.1230)

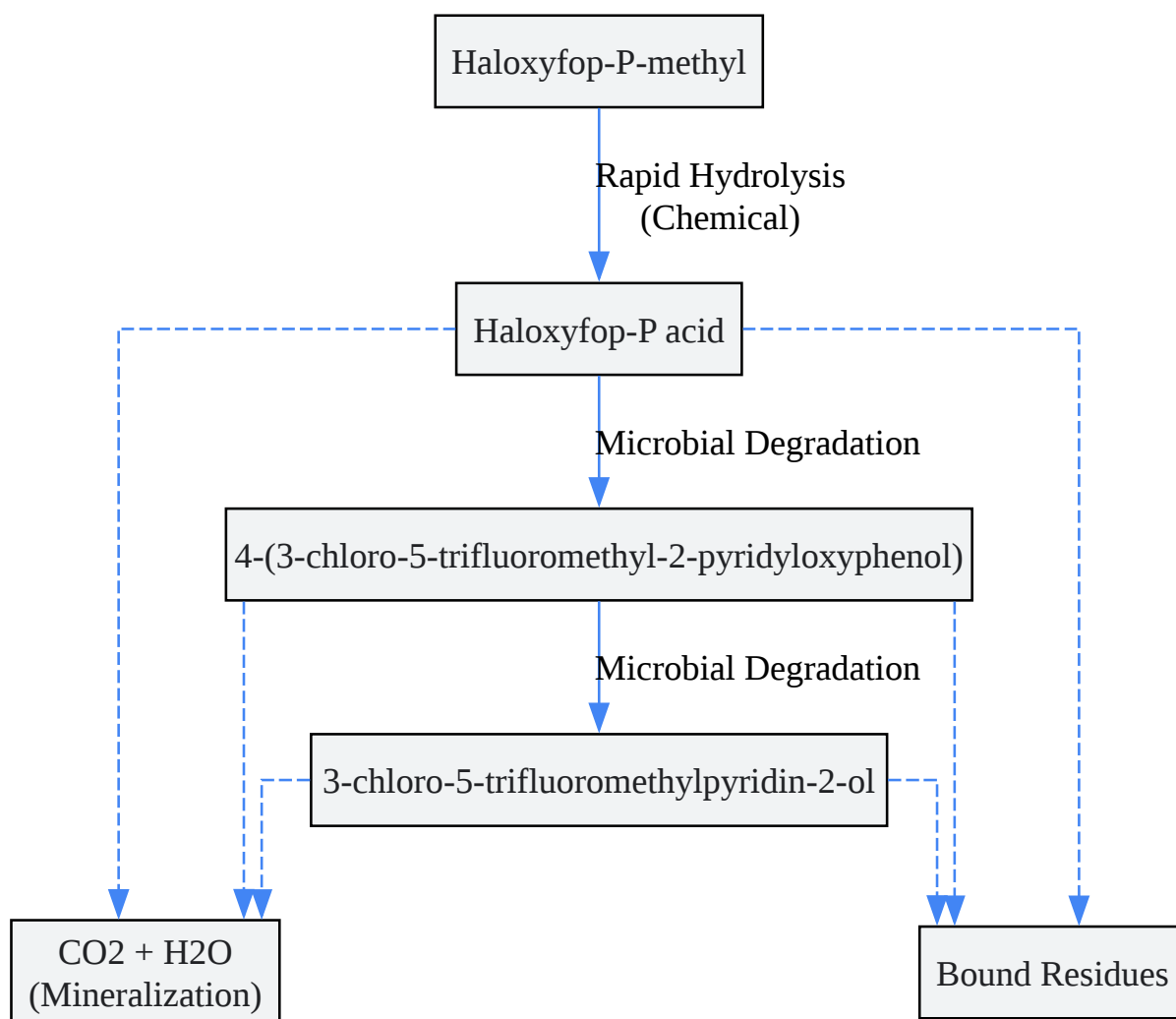
Objective: To determine the adsorption and desorption characteristics of **Haloxyfop-P** acid in different soil types.

Methodology:

- Soil and Solution Preparation: Several different soil types are used. A solution of [ $^{14}\text{C}$ ]**Haloxyfop-P** acid in 0.01 M  $\text{CaCl}_2$  is prepared at several concentrations.[\[17\]](#)
- Adsorption Phase: Known volumes of the test solution are added to known weights of soil. The soil-solution slurries are agitated for a predetermined equilibration period.[\[17\]](#)
- Separation and Analysis: The soil and solution phases are separated by centrifugation. The concentration of the test substance in the solution is determined by liquid scintillation counting. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.[\[17\]](#)
- Desorption Phase: The supernatant is replaced with a fresh solution of 0.01 M  $\text{CaCl}_2$ , and the slurry is agitated again to measure desorption. This can be repeated for multiple desorption steps.
- Data Analysis: The adsorption ( $K_d$ ) and desorption coefficients are calculated. The organic carbon-normalized adsorption coefficient ( $K_{oc}$ ) is determined by dividing  $K_d$  by the fraction of organic carbon in the soil.

## Visualizations

### Degradation Pathway of Haloxyfop-P-methyl

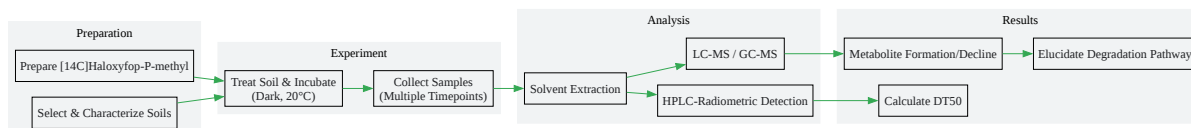


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Caption: Aerobic soil degradation pathway of **Haloxyp-P-methyl**.

## Experimental Workflow for Aerobic Soil Metabolism Study





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Caption: Workflow for an aerobic soil metabolism study of Haloxyfop.

## Conclusion

The environmental fate of **haloxyfop-P** is characterized by the rapid hydrolysis of its ester forms to the herbicidally active **haloxyfop-P** acid. In soil, the acid undergoes microbial degradation with a moderate half-life, while in water, photodegradation can be a significant dissipation pathway. The mobility of **haloxyfop-P** acid in soil is expected to be moderate to high due to its low adsorption to soil particles, which is primarily influenced by the soil's organic matter content. These factors should be carefully considered in environmental risk assessments and in the development of best management practices to minimize off-target movement.

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